molecular formula C21H17ClN4O B12941669 n-(2-Aminophenyl)-4-((4-chloro-2h-indazol-2-yl)methyl)benzamide CAS No. 920315-02-2

n-(2-Aminophenyl)-4-((4-chloro-2h-indazol-2-yl)methyl)benzamide

Cat. No.: B12941669
CAS No.: 920315-02-2
M. Wt: 376.8 g/mol
InChI Key: QKVYXXFAPYQMAW-UHFFFAOYSA-N
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Description

Bond Lengths and Angular Parameters

The molecular backbone comprises a benzamide group linked via a methylene bridge to a 4-chloro-2H-indazolyl moiety, with an ortho-aminophenyl substituent. Single-crystal X-ray diffraction data from analogous benzimidazole derivatives indicate C–N bond lengths in the benzamide moiety range from 1.320–1.358 Å for amino-type nitrogen and 1.312–1.320 Å for imino-type nitrogen, consistent with resonance hybridization. The C=O bond length measures 1.237 Å, characteristic of conjugated carbonyl groups.

Torsional analysis reveals the dihedral angle between the benzamide phenyl ring and indazolyl system measures 23.86° ± 0.07°, while the aminophenyl group forms a 75.04° ± 0.07° angle with the benzimidazole plane in related structures. These angular deviations suggest steric interactions between the chloro substituent and adjacent aromatic protons govern molecular conformation.

Methylenic Bridge Dynamics

The methylene spacer (-CH2-) between benzamide and indazolyl groups exhibits restricted rotation due to conjugation with the indazole nitrogen lone pairs. Density functional theory (DFT) calculations on similar systems predict rotational energy barriers of 8–12 kcal/mol at the B3LYP/6-31G(d,p) level, favoring a planar arrangement that maximizes π-orbital overlap. Crystal packing forces further constrain bridge mobility, as observed in the locked antiperiplanar conformation of crystallographically characterized analogs.

Properties

CAS No.

920315-02-2

Molecular Formula

C21H17ClN4O

Molecular Weight

376.8 g/mol

IUPAC Name

N-(2-aminophenyl)-4-[(4-chloroindazol-2-yl)methyl]benzamide

InChI

InChI=1S/C21H17ClN4O/c22-17-4-3-7-19-16(17)13-26(25-19)12-14-8-10-15(11-9-14)21(27)24-20-6-2-1-5-18(20)23/h1-11,13H,12,23H2,(H,24,27)

InChI Key

QKVYXXFAPYQMAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CN3C=C4C(=N3)C=CC=C4Cl

Origin of Product

United States

Biological Activity

n-(2-Aminophenyl)-4-((4-chloro-2H-indazol-2-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C21H17ClN4O
  • Molecular Weight : 376.84 g/mol
  • CAS Number : 920315-20-4
  • IUPAC Name : N-(2-aminophenyl)-4-[(4-chloro-2H-indazol-2-yl)methyl]benzamide

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules:

  • Enzyme Inhibition :
    • The compound has been shown to inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression and cancer cell proliferation. For instance, studies indicate that related compounds exhibit selective inhibition against HDAC1, HDAC2, and HDAC3 with IC50 values ranging from 95.2 to 260.7 nM .
  • Antitumor Activity :
    • In vitro studies demonstrate that this compound can induce apoptosis and cell cycle arrest in cancer cell lines, contributing to its antitumor effects. For example, one study reported a significant increase in G2/M phase arrest in HepG2 cells treated with related benzamide derivatives .
  • Targeted Therapy :
    • The compound's structural features suggest potential for targeting specific kinases involved in cancer progression. Research indicates that benzamide derivatives can serve as RET kinase inhibitors, showing moderate to high potency in inhibiting cell proliferation driven by RET mutations .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
HDAC InhibitionSelective inhibition with IC50 values of 95.2–260.7 nM
Antitumor EffectsInduces apoptosis and G2/M phase arrest in HepG2 cells
Kinase InhibitionModerate potency as RET kinase inhibitors

Case Study: Antitumor Efficacy

A study on the compound's analogs revealed significant antitumor activity against various solid tumors. The lead compound demonstrated a tumor growth inhibition (TGI) of approximately 48.89% compared to standard treatments like SAHA (TGI of 48.13%) in xenograft models . This suggests that this compound could be a promising candidate for further development as an anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogues and their key differences are summarized below:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents/Features Potential Applications Evidence ID
N-(2-Aminophenyl)-4-[(4-methoxy-2H-indazol-2-yl)methyl]benzamide C22H20N4O2 372.42 Methoxy group at indazole C4 Kinase inhibition, solubility studies
N-((1H-indol-1-yl)methyl)-2-(5-chloro-1H-benzo[d]imidazole-2-yl)aniline (Compound 2, ) C20H16ClN3 333.82 Benzimidazole core, indole linkage Antimicrobial/antifungal agents
LMM5 () C25H24N4O3S 484.55 1,3,4-Oxadiazole, sulfamoyl group Antifungal activity
Thiazole derivative () C23H22N4OS 402.51 Thiazolyl amino group, propargyl ether Biochemical assays, enzyme inhibition

Key Comparisons

Substituent Effects on Bioactivity Chloro vs. Methoxy (): Replacing the methoxy group in the indazole analogue with chlorine increases molar mass (Δ +18.44 g/mol) and lipophilicity (Cl has higher logP than OCH3). This substitution may enhance membrane permeability but reduce solubility . Indazole vs.

Heterocyclic Core Variations Oxadiazole Derivatives (): LMM5 and LMM11 feature 1,3,4-oxadiazole rings linked to sulfamoyl groups, which are associated with antifungal activity (e.g., fluconazole-like mechanisms). The indazole-benzamide scaffold lacks this sulfamoyl motif, suggesting divergent targets .

Synthetic and Spectroscopic Differences Spectral Data ( vs. 7): The methoxy-indazole analogue () would show distinct <sup>1</sup>H NMR signals for the OCH3 group (~δ 3.8 ppm) compared to the chloro analogue’s aromatic proton shifts. FTIR spectra would also differ in C-Cl (750 cm<sup>-1</sup>) vs. C-O (1250 cm<sup>-1</sup>) stretches . Stability (): Compounds with imidazole-propan-2-yl groups (e.g., ) may exhibit higher metabolic stability than the aminophenyl-benzamide due to reduced oxidative deamination .

Research Implications

  • Kinase Inhibition: The chloroindazole-benzamide scaffold shares structural homology with known kinase inhibitors (e.g., PARP or JAK inhibitors), warranting enzymatic assays to validate target engagement.
  • Antimicrobial Potential: While oxadiazole derivatives () show antifungal activity, the chloroindazole’s lipophilicity could be leveraged for Gram-negative bacterial targets with optimized solubility .
  • Drug Design: The methylene bridge in the target compound offers a site for derivatization (e.g., introducing polar groups) to modulate pharmacokinetics without altering core pharmacophores .

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